molecular formula C17H11F3O2 B8212768 Benzyl 4-ethynyl-3-(trifluoromethyl)benzoate

Benzyl 4-ethynyl-3-(trifluoromethyl)benzoate

Cat. No.: B8212768
M. Wt: 304.26 g/mol
InChI Key: WSYKGGJNGDIRMS-UHFFFAOYSA-N
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Description

Benzyl 4-ethynyl-3-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a benzyl group, an ethynyl group, and a trifluoromethyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-ethynyl-3-(trifluoromethyl)benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and trifluoromethylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-ethynyl-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 4-ethynyl-3-(trifluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-ethynyl-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Ethyl 4-(trifluoromethyl)benzoate: Similar structure but with an ethyl group instead of a benzyl group.

    4-(Trifluoromethyl)benzoic acid: Lacks the ethynyl and benzyl groups.

    Benzyl 4-ethynylbenzoate: Lacks the trifluoromethyl group.

Properties

IUPAC Name

benzyl 4-ethynyl-3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O2/c1-2-13-8-9-14(10-15(13)17(18,19)20)16(21)22-11-12-6-4-3-5-7-12/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYKGGJNGDIRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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